H-Pro-Phe-OH

Übersicht

Beschreibung

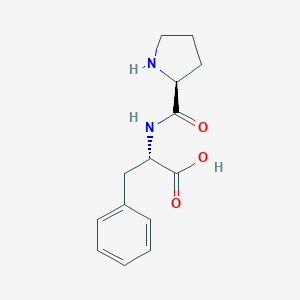

H-Pro-Phe-OH is a dipeptide composed of the amino acids proline and phenylalanine. This compound is an incomplete breakdown product of protein digestion or protein catabolism and is found in urine . It exhibits considerable potential for diverse applications in both biochemical and biomedical research .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-Pro-Phe-OH is a crucial building block in peptide synthesis, which is fundamental for developing new drugs and therapeutic agents. Its unique structure allows it to participate in various reactions that lead to the formation of more complex peptides.

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description |

|---|---|

| Role | Building block for peptide chains |

| Reactivity | Participates in coupling reactions |

| Applications | Drug development, therapeutic peptides |

Biochemical Research

In biochemical research, this compound is utilized to study protein interactions and enzyme activities. It serves as a substrate for enzymes, helping researchers understand cellular processes and the mechanisms of action of various proteins.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Enzyme Substrate | Used to explore active sites of enzymes |

| Protein Interaction Studies | Investigates interactions between proteins and ligands |

Pharmaceutical Development

This dipeptide plays a significant role in pharmaceutical formulations, particularly in creating compounds that target specific biological pathways. Research indicates its potential therapeutic effects for conditions such as hypertension and cardiovascular diseases.

Case Study: Antihypertensive Effects

A study demonstrated that this compound inhibits angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. This mechanism highlights its potential as a therapeutic agent for managing hypertension .

Cosmetic Industry

In the cosmetic industry, this compound is incorporated into skincare products due to its beneficial effects on skin health. It enhances the efficacy of formulations aimed at improving skin hydration and elasticity.

Table 3: Cosmetic Applications

| Product Type | Benefits |

|---|---|

| Skincare Formulations | Improves hydration, elasticity |

| Anti-aging Products | Enhances skin texture and appearance |

Food Industry

Research is ongoing regarding the use of this compound as a food additive. It has shown potential in improving flavor profiles and nutritional value, making it an interesting candidate for food science applications.

Table 4: Food Industry Applications

| Application | Description |

|---|---|

| Flavor Enhancer | Potential to improve taste profiles |

| Nutritional Additive | May enhance nutritional content |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation and substitution. It serves as a substrate for enzymes such as dipeptidyl peptidase-4 and prolylcarboxypeptidase, which are crucial for studying metabolic pathways.

Table 5: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to various derivatives |

| Substitution | Forms new compounds with different biological activities |

Wirkmechanismus

Target of Action

H-Pro-Phe-OH, also known as Pro-Phe or L-prolyl-L-phenylalanine or L-Pro-L-Phe, is a dipeptide containing proline and phenylalanine . The primary targets of this compound are prolinase and Angiotensin-converting enzyme (ACE) . Prolinase is an enzyme that catalyzes the breakdown of proline-containing peptides, while ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure .

Mode of Action

This compound serves as a substrate for prolinase . In the context of ACE, phenylalanine, an aromatic amino acid present in the compound, can inhibit the activity of ACE . This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .

Pharmacokinetics

In silico predictions suggest that cyclic peptides, which include this compound, show a better pharmacokinetic and toxic profile to humans .

Result of Action

The inhibition of ACE by this compound leads to a decrease in the production of angiotensin II, resulting in vasodilation and a decrease in blood pressure . This makes this compound potentially useful in the treatment of hypertension.

Biochemische Analyse

Biochemical Properties

L-Prolyl-L-Phenylalanine serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), shedding light on essential biochemical pathways related to protein digestion and metabolism . It interacts with these enzymes, and the nature of these interactions helps us understand the essential biochemical pathways related to protein digestion and metabolism .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Prolyl-L-Phenylalanine is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: H-Pro-Phe-OH can be synthesized through various methods. One common approach involves the use of phenylalanine ammonia lyases, which catalyze the interconversion of cinnamic acids and L-phenylalanines . This method is synthetically valuable as it does not require expensive cofactors or recycling systems .

Industrial Production Methods: In industrial settings, recombinant Escherichia coli can be engineered to produce L-phenylalanine, which can then be coupled with proline to form this compound . This method leverages the biosynthesis pathway starting with phosphoenolpyruvate and erythrose 4-phosphate .

Analyse Chemischer Reaktionen

Types of Reactions: H-Pro-Phe-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. It serves as a substrate for enzymes such as dipeptidyl peptidase-4 and prolylcarboxypeptidase .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further biochemical studies and applications .

Vergleich Mit ähnlichen Verbindungen

- L-azetidine-2-carboxylic acid

- Trans-4-hydroxy-L-proline

- Cis-4-hydroxy-L-proline

Uniqueness: H-Pro-Phe-OH is unique due to its dual composition of proline and phenylalanine, which allows it to serve as a versatile tool in both biochemical and biomedical research . Its ability to inhibit angiotensin-converting enzyme and its potential therapeutic applications further distinguish it from other similar compounds .

Biologische Aktivität

H-Pro-Phe-OH, also known as L-prolyl-L-phenylalanine, is a dipeptide composed of the amino acids proline and phenylalanine. This compound has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities, including neuroprotection, antimicrobial properties, and inhibition of angiotensin-converting enzyme (ACE). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Target Enzymes

This compound acts primarily through its interaction with specific enzymes:

- Prolinase : This enzyme catalyzes the hydrolysis of proline-containing peptides.

- Angiotensin-Converting Enzyme (ACE) : this compound serves as a substrate for ACE, leading to vasodilation and reduced blood pressure by inhibiting the formation of angiotensin II.

Pharmacokinetics

In silico studies suggest that cyclic peptides, including this compound, exhibit favorable pharmacokinetic profiles. These compounds tend to have better absorption and lower toxicity in human models compared to linear peptides.

Neuroprotection

Research indicates that cyclo(L-Pro-L-Phe), a cyclic analog of this compound, demonstrates neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y). It functions as a partial agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), which helps reduce apoptosis and reactive oxygen species generation.

Antimicrobial Activity

Cyclo(L-Pro-L-Phe) has shown significant antimicrobial activity against Ralstonia solanacearum, a plant pathogen. Studies reveal that this compound effectively inhibits bacterial growth and mitigates disease severity in affected plants.

ACE Inhibition

The dipeptide exhibits ACE inhibitory activity similar to other peptide analogs. This property is particularly beneficial in managing hypertension and related cardiovascular conditions. The inhibition of ACE leads to decreased levels of angiotensin II, promoting vasodilation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| L-Azetidine-2-carboxylic acid | Potential ACE inhibitor | Contains a cyclic structure |

| Trans-4-hydroxy-L-proline | Collagen synthesis enhancement | Hydroxyl group contributes to stability |

| Cis-4-hydroxy-L-proline | Similar to trans form but less stable | Structural isomerism affects activity |

This compound's dual composition allows it to serve as a versatile tool in biochemical research and therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that cyclo(L-Pro-L-Phe) significantly reduced neurodegeneration markers in SH-SY5Y cells under oxidative stress conditions. The treatment led to a marked decrease in cell death compared to untreated controls.

- Antimicrobial Efficacy : In agricultural trials, cyclo(L-Pro-L-Phe) was applied to tomato plants infected with Ralstonia solanacearum. Results showed a 70% reduction in disease symptoms compared to untreated plants, highlighting its potential as a biopesticide.

- Cardiovascular Applications : Clinical trials investigating the effects of ACE inhibitors derived from this compound have shown promising results in lowering blood pressure in hypertensive patients, suggesting its potential therapeutic role in cardiovascular diseases .

Eigenschaften

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13589-02-1 | |

| Record name | Prolylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Pro-L-Phe?

A1: L-Pro-L-Phe has a molecular formula of C14H18N2O3 and a molecular weight of 262.31 g/mol.

Q2: Is there any spectroscopic data available for L-Pro-L-Phe?

A2: Yes, NMR spectroscopy has been widely used to elucidate the conformational properties of L-Pro-L-Phe and its derivatives. For instance, researchers used 1H NMR spectroscopy and molecular modeling to compare the conformations of endomorphin-2 (EM2, H-Tyr-Pro-Phe-Phe-NH2) and its C-terminal free acid (EM2OH, H-Tyr-Pro-Phe-Phe-OH) in DMSO solution. []

Q3: Does L-Pro-L-Phe exhibit any catalytic properties?

A3: L-Pro-L-Phe, in combination with p-toluenesulfonic acid (p-TsOH), can act as a catalyst in asymmetric Mannich-type reactions. []

Q4: Can you elaborate on the applications of L-Pro-L-Phe in asymmetric Mannich-type reactions?

A4: Research shows that L-Pro-L-Phe/p-TsOH can efficiently catalyze the direct asymmetric Mannich-type reaction involving acetone, nitrobenzaldehyde, and p-anisidine in DMSO at 0 °C, achieving high enantioselectivity (up to 99% ee). []

Q5: How do structural modifications of L-Pro-L-Phe affect its activity?

A5: Studies on L-Pro-L-Phe analogs in various biological contexts provide insights into SAR:

- Renin Inhibition: Replacing the Leu10-Val11 scissile bond with a phosphinic analog of L-Pro-L-Phe resulted in potent renin inhibitors. []

- Collagenase Inhibition: Cyclizing L-Pro-L-Phe analogs with a phosphinic bond yielded potent inhibitors of bacterial collagenase from Corynebacterium rathaii. The size of the cyclic peptide and stereochemistry of the phenylalanine residue significantly influenced inhibitory potency. []

- Antimicrobial Activity: Cyclo(L-Pro-L-Phe), a cyclic dipeptide derived from Escherichia coli, displayed antimicrobial activity against Ralstonia solanacearum. []

Q6: What are the known biological activities of L-Pro-L-Phe and its derivatives?

A6: Research highlights the following biological activities:

- Neuroprotection: Cyclo(L-Pro-L-Phe) isolated from Aspergillus flavus exhibited neuroprotective effects against oxidative stress-induced neurodegeneration in human neuroblastoma SH-SY5Y cells. It acted as a partial peroxisome proliferator-activated receptor-γ (PPAR-γ) agonist, reducing apoptosis and reactive oxygen species generation. []

- Antimicrobial Activity: Cyclo(L-Pro-L-Phe) showed antimicrobial activity against the plant pathogen Ralstonia solanacearum, significantly inhibiting its growth and reducing disease severity in tomatoes. []

- Angiotensin-Converting Enzyme (ACE) Inhibition: Leu-Pro-Phe, a tripeptide identified from cooked egg digests, displayed ACE inhibitory activity. []

- Cathepsin B Inhibition: The peptide Gly-Pro-Phe-Pro-Ile, corresponding to the sequence 203-207 of bovine β-casein, acted as a competitive inhibitor of cathepsin B. []

Q7: Are there any in vivo studies demonstrating the efficacy of L-Pro-L-Phe or its analogs?

A7: Yes, several studies demonstrate in vivo efficacy:

- Antihypertensive Activity: Oral administration of egg white hydrolysates containing the tripeptide Ile-Val-Phe, structurally related to L-Pro-L-Phe, showed antihypertensive activity in spontaneously hypertensive rats. []

- Alcohol Metabolism: Corn protein hydrolysates containing the peptide Gln-Leu-Leu-Pro-Phe facilitated alcohol metabolism in vivo. The Leu-Leu and Pro-Phe units were identified as key structural features for this activity. []

Q8: What is known about the stability of L-Pro-L-Phe and its analogs?

A8: Research provides insights into the stability of related peptides:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.